molecular formula C12H12N2O5 B12889217 3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid CAS No. 919082-61-4

3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid

Cat. No.: B12889217
CAS No.: 919082-61-4
M. Wt: 264.23 g/mol
InChI Key: OHKZMGSRVKZUGM-UHFFFAOYSA-N
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Description

3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a nitrophenyl group, a dihydroisoxazole ring, and a propanoic acid moiety

Preparation Methods

The synthesis of 3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a nitroalkane and a base.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction of a suitable aromatic precursor.

    Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide and a suitable catalyst.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Hydrolysis: The isoxazole ring can be hydrolyzed under acidic or basic conditions to form corresponding open-chain compounds.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and electrophiles (e.g., halogens, sulfonyl chlorides). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The isoxazole ring can interact with enzymes and receptors, modulating their activity and affecting various biological processes. The propanoic acid moiety can influence the compound’s solubility and bioavailability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid can be compared with other similar compounds, such as:

    3-(4-Hydroxy-3-nitrophenyl)propanoic acid: This compound has a hydroxy group instead of the isoxazole ring, which affects its chemical reactivity and biological activity.

    3-(3-Nitrophenyl)propanoic acid:

    3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid: This compound has an acetic acid moiety instead of the propanoic acid group, which affects its solubility and bioavailability.

The uniqueness of 3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid lies in its combination of the nitrophenyl group, isoxazole ring, and propanoic acid moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

919082-61-4

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

3-[3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid

InChI

InChI=1S/C12H12N2O5/c15-12(16)5-4-10-7-11(13-19-10)8-2-1-3-9(6-8)14(17)18/h1-3,6,10H,4-5,7H2,(H,15,16)

InChI Key

OHKZMGSRVKZUGM-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])CCC(=O)O

Origin of Product

United States

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